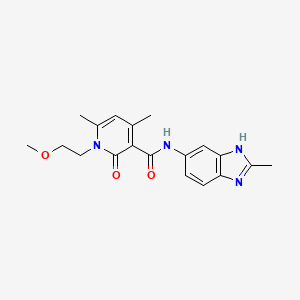![molecular formula C16H14N4O4 B10995264 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10995264.png)
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-b]pyridine ring.
Functionalization: Introduction of the dioxo groups at the 5 and 7 positions through oxidation reactions.
Amide Formation: Coupling of the pyrrolo[3,4-b]pyridine derivative with 6-methoxypyridin-3-ylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound’s pyrrolo[3,4-b]pyridine core is of interest due to its potential interactions with biological macromolecules. It can be used in studies related to enzyme inhibition and receptor binding.
Medicine
In medicine, this compound may serve as a lead compound for drug development. Its structure suggests potential activity against various diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid: Similar core structure but with a benzoic acid moiety.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one: Lacks the methoxypyridinyl and propanamide groups.
Uniqueness
What sets 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide apart is its combination of the pyrrolo[3,4-b]pyridine core with the methoxypyridinyl and propanamide groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C16H14N4O4/c1-24-13-5-4-10(9-18-13)19-12(21)6-8-20-15(22)11-3-2-7-17-14(11)16(20)23/h2-5,7,9H,6,8H2,1H3,(H,19,21) |
InChI Key |
BSBLTLUBWRPQAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate](/img/structure/B10995189.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10995193.png)
![[1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone](/img/structure/B10995200.png)
![4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B10995201.png)
![1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10995209.png)
![N-(1H-benzimidazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10995213.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B10995219.png)
![[1-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995225.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10995229.png)
![3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10995236.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide](/img/structure/B10995251.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10995253.png)

